molecular formula C22H26N2O4 B2608898 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione CAS No. 1008990-93-9

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Cat. No. B2608898
M. Wt: 382.46
InChI Key: MGPNNRVETJVOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione, also known as ABD compound, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism Of Action

The mechanism of action of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound involves its ability to bind to specific target proteins and modulate their function. It has been shown to interact with ion channels, such as the voltage-gated sodium channel Nav1.7, and inhibit their activity. It has also been shown to regulate mitochondrial function by modulating the activity of the electron transport chain.

Biochemical And Physiological Effects

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channel activity, the modulation of mitochondrial function, and the regulation of protein-protein interactions. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress in neuronal cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound in lab experiments is its specificity for target proteins, which allows for precise modulation of their function. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound, including its potential use in the treatment of cancer and neurodegenerative diseases, its use as a modulator of ion channels and mitochondrial function, and its potential as a tool for investigating protein-protein interactions. Further research is needed to fully understand the potential of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound in these areas.

Synthesis Methods

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-(1-adamantylamino)pyrrolidine-2,5-dione in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound has shown potential for use in various research applications, including as an inhibitor of protein-protein interactions, a modulator of ion channels, and a regulator of mitochondrial function. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNNRVETJVOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.